![molecular formula C12H18N2O4S B3974422 N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3974422.png)
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. EMA401 is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R), which has been shown to play a key role in the modulation of pain signaling pathways in the body.
Mechanism of Action
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide acts as a highly selective antagonist of the AT2R, which is expressed in a variety of tissues throughout the body, including the nervous system. The AT2R has been shown to play a key role in the modulation of pain signaling pathways in the body, particularly in the context of chronic pain. By blocking the activity of the AT2R, this compound is able to reduce the transmission of pain signals in the body, resulting in a reduction in chronic pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. In preclinical studies, this compound has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are known to play a key role in the development of chronic pain. This compound has also been shown to reduce the activity of nociceptive neurons, which are responsible for transmitting pain signals in the body.
Advantages and Limitations for Lab Experiments
One of the key advantages of N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide as a research tool is its high selectivity for the AT2R. This selectivity allows researchers to more accurately study the role of the AT2R in pain signaling pathways without the confounding effects of other receptors. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study in vivo.
Future Directions
There are a number of potential future directions for research on N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of interest is the potential use of this compound in the treatment of other chronic pain conditions, such as fibromyalgia and diabetic neuropathy. Another area of interest is the potential use of this compound as a research tool in the study of pain signaling pathways and the development of new pain medications. Finally, there is potential for the development of new formulations of this compound with improved pharmacokinetic properties, such as longer half-life and improved bioavailability.
Scientific Research Applications
N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been the subject of extensive scientific research, particularly in the field of pain management. In preclinical studies, this compound has been shown to be effective in reducing both inflammatory and neuropathic pain in animal models. Clinical trials have also demonstrated the efficacy of this compound in reducing chronic pain in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.
properties
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-4-18-11-7-5-10(6-8-11)14(19(3,16)17)9(2)12(13)15/h5-9H,4H2,1-3H3,(H2,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPINHYLVUCOPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)N)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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